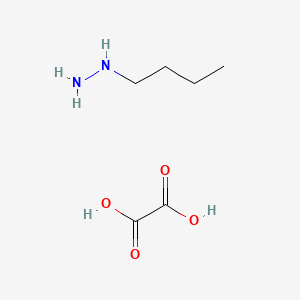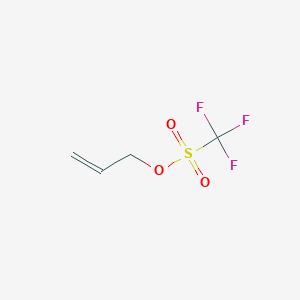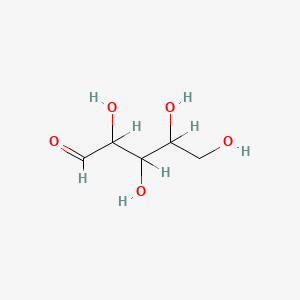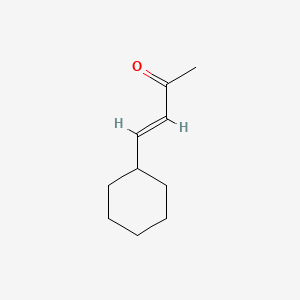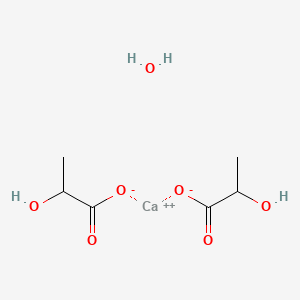
Calcium lactate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium lactate hydrate is a salt that consists of two lactate anions for each calcium cation (Ca2+). It is prepared commercially by the neutralization of lactic acid with calcium carbonate or calcium hydroxide .
Synthesis Analysis
Calcium lactate can be synthesized from Black Sea mussel shells. The physical and chemical characteristics of synthesized calcium lactate were evaluated using Fourier Transform Infrared Spectroscopy, X-ray diffraction analysis, and thermal analysis . Another method involves the reaction of lactic acid with calcite .Molecular Structure Analysis
This compound has a molecular formula of C6H12CaO7. The lactate ion is chiral, with two enantiomers, D (−, R) and L (+, S). The L isomer is the one normally synthesized and metabolized by living organisms .Chemical Reactions Analysis
In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate will dissociate into calcium cation and lactic acid anions, the conjugate base of lactic acid . The solubility of calcium L-lactate in water increases significantly in the presence of d-gluconate ions .Physical and Chemical Properties Analysis
This compound has a molar mass of 218.22 g/mol. It appears as a white or off-white powder, slightly efflorescent. It is very soluble in methanol, insoluble in ethanol, and its solubility in water increases with temperature .Applications De Recherche Scientifique
1. Food Engineering
Calcium lactate hydrate has been studied for its potential to improve the texture of stored food products. For instance, Rico et al. (2007) investigated its use as an alternative to chlorine washing for maintaining the shelf-life of fresh-cut products, particularly in sliced carrots. They found that calcium lactate treatment effectively maintained texture during storage (Rico et al., 2007).
2. Pharmaceutical and Biointerfaces
Calcium lactate pentahydrate (CLP) has been explored as an additional filler-binder for direct compaction of tablets, influencing drug release and disintegration time. Sakata et al. (2005) studied the dehydration and hydration behavior of CLP under various storage conditions, finding that it exists as a crystalline solid and can undergo changes in particle size upon dehydration (Sakata, Shiraishi, & Otsuka, 2005).
3. Exploration of Solid-State Phases
De Maere D'aertrycke et al. (2020) focused on the solid-state thermodynamics of calcium l-lactate, identifying novel solid forms of the compound. Their research is crucial for the development of robust crystallization processes in various industries (De Maere D'aertrycke et al., 2020).
4. Construction and Civil Engineering
The role of calcium lactate in enhancing the properties of concrete has been a subject of research. Vijay and Murmu (2018) studied the effect of calcium lactate on the compressive strength and self-healing capability of bacterial concrete. They observed improvements in both strength and self-healing properties, highlighting its potential in construction materials (Vijay & Murmu, 2018).
5. Postharvest Technology
In the context of postharvest technology, Alandes et al. (2009) examined the effect of calcium lactate on the structure and texture of fresh-cut “Flor de Invierno” pears. Their findings suggest that calcium lactate can reinforce the structure of the fruit, maintaining its integrity during storage (Alandes et al., 2009).
6. Bioresource Technology
Xu and Xu (2014) explored a fermentation process coupled with in situ product removal for efficient production of calcium lactate, demonstrating its potential in biotechnological applications for food additives (Xu & Xu, 2014).
7. Agricultural and Food Chemistry
Research by Hui et al. (2016) showed that calcium lactate can facilitate the degradation of phytic acid in soybeans during germination, enhancing growth and phosphorus metabolism. This study provides insights into the use of calcium lactate in improving the nutritional value of soybean sprouts (Hui, Yang, Shen, Zhou, & Gu, 2016).
Mécanisme D'action
Target of Action
Calcium lactate hydrate primarily targets the calcium ion (Ca2+) and lactic acid in the body . Calcium ions play a crucial role in various physiological processes, including bone formation, nerve transmission, muscle contraction, and blood clotting . Lactic acid, on the other hand, serves as a fuel or energy source in mammals, acting as an intermediate in metabolic pathways .
Mode of Action
In aqueous environments such as the gastrointestinal (GI) tract, this compound dissociates into calcium cation and lactic acid anions . The lactic acid anions, which are the conjugate base of lactic acid, diffuse through the muscles and are transported to the liver by the bloodstream to participate in gluconeogenesis .
Biochemical Pathways
The dissociation of this compound into calcium ions and lactic acid anions impacts several biochemical pathways. The lactic acid anions serve as an energy source in mammals by acting as an intermediate in metabolic pathways . They are involved in the process of gluconeogenesis in the liver . Additionally, lactate metabolism within the gut microbiota involves various microbes and biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its absorption in the gastrointestinal tract and its subsequent distribution in the body. The compound is used as a nutritional supplement, and its bioavailability is influenced by factors such as the presence of other nutrients and the pH of the stomach .
Result of Action
The primary result of this compound’s action is the provision of calcium ions and lactic acid to the body. This can help prevent or treat calcium deficiency . Additionally, the lactic acid produced can serve as an energy source for various bodily functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water increases significantly in the presence of d-gluconate ions . Moreover, while its solubility increases with temperature, the concentration of free Ca2+ ions decreases, which is explained by the lactate and calcium ions becoming less hydrated and forming a complex . The compound also shows good thermal and chemical stability .
Safety and Hazards
Orientations Futures
Calcium lactate hydrate has potential applications in the pharmaceutical domain. It is extensively utilized as a calcium source for preventing and treating calcium deficiencies. The use of marine by-products as precursor materials has gained great interest in the extraction and production of chemical compounds with suitable properties .
Analyse Biochimique
Biochemical Properties
In aqueous environments such as the gastrointestinal (GI) tract, Calcium lactate hydrate dissociates into calcium cations and lactic acid anions . Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an intermediate in metabolic pathways .
Temporal Effects in Laboratory Settings
This compound has shown good thermal and chemical stability in laboratory settings . Over time, it reversibly dehydrates/hydrates within an operating temperature range suitable for low-temperature thermochemical heat storage .
Propriétés
| { "Design of the Synthesis Pathway": "Calcium lactate hydrate can be synthesized by reacting calcium carbonate with lactic acid in the presence of water.", "Starting Materials": [ "Calcium carbonate", "Lactic acid", "Water" ], "Reaction": [ "Add calcium carbonate to lactic acid solution", "Stir the mixture until the calcium carbonate dissolves completely", "Add water to the mixture", "Heat the mixture to 60-70°C and maintain the temperature for 2-3 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any impurities", "Evaporate the filtrate to obtain calcium lactate hydrate crystals" ] } | |
Numéro CAS |
41372-22-9 |
Formule moléculaire |
C3H8CaO4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
calcium;2-hydroxypropanoate;hydrate |
InChI |
InChI=1S/C3H6O3.Ca.H2O/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);;1H2 |
Clé InChI |
JCFHGKRSYPTRSS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2] |
SMILES canonique |
CC(C(=O)O)O.O.[Ca] |
Numéros CAS associés |
41372-22-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



